1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl group at the 1-position and a sulfonate ester group at the 5-position, which is further substituted with a 3-chloro-2-methylbenzene moiety.
Mechanism of Action
Target of Action
Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins. For example, some benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cell division .
Mode of Action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. For instance, benzimidazoles that inhibit tubulin polymerization do so by binding to the colchicine-binding site of tubulin, preventing the formation of microtubules and thus disrupting cell division .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their targets. For example, by inhibiting tubulin polymerization, they can disrupt the cell cycle and induce apoptosis .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on the specific compound. Some benzimidazoles are well absorbed orally and widely distributed in the body, while others may have different pharmacokinetic profiles .
Result of Action
The cellular effects of benzimidazoles depend on their mode of action and targets. For instance, benzimidazoles that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: The methylated benzimidazole is then reacted with chlorosulfonic acid to introduce the sulfonate group at the 5-position.
Substitution with 3-chloro-2-methylbenzene: Finally, the sulfonate ester is formed by reacting the sulfonated benzimidazole with 3-chloro-2-methylbenzene in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug with a substituted benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole core.
Uniqueness
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-methylbenzene moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-chloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-12(16)4-3-5-15(10)22(19,20)21-11-6-7-14-13(8-11)17-9-18(14)2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMARGQHOJVNZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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